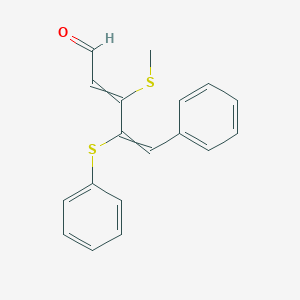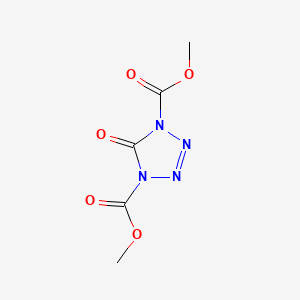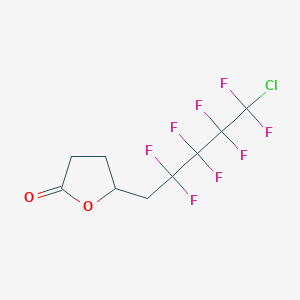
Piperazine, 1-(9-anthracenylcarbonyl)-4-pyrazinyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(9-anthracenylcarbonyl)-4-pyrazinyl- is a complex organic compound that features a piperazine ring substituted with an anthracenylcarbonyl group and a pyrazinyl group
Vorbereitungsmethoden
The synthesis of Piperazine, 1-(9-anthracenylcarbonyl)-4-pyrazinyl- typically involves multi-step organic reactions. One common method includes the reaction of piperazine with 9-anthracenylcarbonyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with pyrazine under controlled conditions to yield the final compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Piperazine, 1-(9-anthracenylcarbonyl)-4-pyrazinyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, resulting in alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazinyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-(9-anthracenylcarbonyl)-4-pyrazinyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Wirkmechanismus
The mechanism of action of Piperazine, 1-(9-anthracenylcarbonyl)-4-pyrazinyl- involves its interaction with specific molecular targets. The anthracenylcarbonyl group can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The pyrazinyl group can interact with enzymes and receptors, modulating their activity. These interactions can trigger various cellular pathways, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Piperazine, 1-(9-anthracenylcarbonyl)-4-pyrazinyl- can be compared with other anthracene-based derivatives, such as:
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)-anthracene
- 9,10-bis(phenylethynyl)anthracene These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and physical properties. Piperazine, 1-(9-anthracenylcarbonyl)-4-pyrazinyl- is unique due to the presence of both the piperazine and pyrazinyl groups, which confer distinct reactivity and potential applications.
Eigenschaften
CAS-Nummer |
647854-37-3 |
|---|---|
Molekularformel |
C23H20N4O |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
anthracen-9-yl-(4-pyrazin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C23H20N4O/c28-23(27-13-11-26(12-14-27)21-16-24-9-10-25-21)22-19-7-3-1-5-17(19)15-18-6-2-4-8-20(18)22/h1-10,15-16H,11-14H2 |
InChI-Schlüssel |
LDUYCJLBCSAEIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=NC=CN=C2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexyl-2,5-diethoxybenzene-1-sulfonamide](/img/structure/B12591605.png)
![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B12591608.png)


![5-Chloro-2-hydroxy-N-{3-[2-(2-methylphenyl)ethoxy]phenyl}benzamide](/img/structure/B12591622.png)

![4-{[4-(Acetyloxy)benzoyl]sulfanyl}benzoic acid](/img/structure/B12591632.png)


![Methyl 3-methoxy-5-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B12591648.png)

![1-[4-[4-(6-Bromohexoxy)phenyl]phenyl]-2,3-difluoro-4-octoxybenzene](/img/structure/B12591664.png)
![2-[(2,3-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12591675.png)
![5-{[3-(Hexyloxy)-4-propoxyphenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12591685.png)
